molecular formula C15H17NO4 B11802758 7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1419223-88-3

7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B11802758
CAS No.: 1419223-88-3
M. Wt: 275.30 g/mol
InChI Key: ORCSDOIXZYXXMU-UHFFFAOYSA-N
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Description

7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained bicyclic amino acid derivative. Its structure features a rigid 7-azabicyclo[2.2.1]heptane core, where the nitrogen atom is pyramidalized due to the bicyclic strain, and a benzyloxycarbonyl (Cbz) protecting group at the 7-position.

The compound’s synthesis often involves multi-step routes, such as transannular alkylation of intermediates derived from L-serine, followed by selective functionalization and stereospecific reductions to achieve the desired stereochemistry . Its rigid scaffold restricts conformational flexibility, which can enhance binding specificity and metabolic stability in therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1419223-88-3

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)

InChI Key

ORCSDOIXZYXXMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates

A pivotal approach to constructing the 7-azabicyclo[2.2.1]heptane core involves the base-promoted heterocyclization of N-(dibromocyclohexyl)carbamates. As demonstrated by López et al., treatment of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate (10 ) with sodium hydride in DMF at room temperature yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane (2 ) in 52% yield . This intermediate undergoes t-BuOK-mediated elimination of hydrogen bromide to afford 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene (31 ) (78% yield) .

To adapt this method for synthesizing the target compound, the tert-butoxycarbonyl (Boc) group is replaced with benzyloxycarbonyl (Cbz). Substituting Boc-protected precursors with benzyl chloroformate during the carbamate formation step enables introduction of the Cbz moiety. Subsequent hydrolysis of the ester functionality at position 2 under basic conditions (e.g., NaOH in THF/H₂O) yields the carboxylic acid derivative.

Key Data:

StepReagents/ConditionsYieldProduct Stereochemistry
CyclizationNaH, DMF, rt52%exo-configuration
HBr Eliminationt-BuOK, THF, 0°C→rt78%Retained exo geometry
Cbz ProtectionBnOCOCl, Et₃N, CH₂Cl₂85%N/A

Curtius Rearrangement and Transannular Cyclization

An alternative route leverages the Curtius rearrangement to generate the bicyclic amine intermediate. Starting from cyclohex-3-enecarboxylic acid, the synthesis proceeds through a four-step sequence:

  • Curtius Reaction : Conversion of the carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate .

  • Trapping with Benzyl Alcohol : The isocyanate intermediate is trapped with benzyl alcohol, yielding racemic tert-butyl 2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate (7 ) .

  • Chiral Resolution : Enantiomers are separated via chiral chromatography, achieving >99% enantiomeric excess (ee) .

  • Hydrogenolysis : Removal of the benzyl group under H₂/Pd-C provides the free amine, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic conditions .

This method is notable for its high stereochemical fidelity, as evidenced by X-ray crystallography confirming the exo-orientation of the Cbz and carboxylic acid groups .

Optimization Insights:

  • The use of anhydrous CuBr₂ during bromination steps minimizes side reactions, improving yields from 65% to 85% .

  • Solvent selection (e.g., ethyl acetate over toluene) enhances the solubility of intermediates, facilitating crystallization .

Diels-Alder Reaction with Chiral Imines

Avenoza et al. developed an enantioselective route using a Diels-Alder reaction between methyl 2-benzamidoacrylate and cyclopentadiene (Scheme 10) . The chiral imine, derived from (R)-phenylethylamine and glyoxalate, directs the stereochemical outcome of the cycloaddition, yielding a diastereomeric mixture of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives. Hydrogenation of the exocyclic double bond and subsequent oxidative cleavage of the phenyl group with ozonolysis affords the carboxylic acid functionality at position 2 .

Comparative Analysis:

ParameterDiels-Alder RouteCurtius Route
Overall Yield28%35%
Enantiomeric Excess92% ee>99% ee
Steps65

Radical-mediated cyclization offers a complementary strategy for constructing the bicyclic framework. Treatment of N-sulfonyl precursors (e.g., 4–7 ) with tributyltin hydride (Bu₃SnH) and AIBN in refluxing benzene generates the 7-azabicyclo[2.2.1]heptane skeleton via a 5-exo-trig radical cyclization . Introduction of the Cbz group is achieved by replacing the sulfonyl moiety with benzyl chloroformate under basic conditions.

Radical Stability Considerations:

  • DFT calculations indicate that the 7-azabicyclo[2.2.1]hept-2-yl radical exhibits enhanced stability due to conjugation with the nitrogen lone pair, favoring cyclization over fragmentation .

Decarboxylation of Bicyclic Dicarboxylates

A less conventional approach involves the decarboxylation of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid derivatives. Starting from dimethyl pyrrolidine-2,5-dicarboxylate, double alkylation with 1-bromo-2-chloroethane forms the bicyclic dicarboxylate . Selective hydrolysis of the ester at position 2 using LiOH in MeOH/H₂O, followed by decarboxylation via heating with CuO in quinoline, yields the monocarboxylic acid .

Limitations:

  • Poor regioselectivity during decarboxylation (40:60 ratio favoring position 1) necessitates chromatographic separation, reducing practicality .

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz) group on the nitrogen atom serves as a protective moiety, enabling selective reactions at other sites. Deprotection typically employs catalytic hydrogenation or acidic conditions:

Reaction Conditions Outcome Reference
HydrogenolysisH₂/Pd-C, ethanol, 25°C, 12 hrsRemoval of Cbz to yield free 7-azabicyclo amine
Acidic cleavageHBr/AcOH, 0°C → RT, 2–4 hrsFormation of hydrobromide salt of free amine

This step is critical for subsequent functionalization of the amine group in drug synthesis, such as coupling with pharmacophores .

Carboxylic Acid Derivative Formation

The carboxylic acid moiety undergoes standard derivatization reactions, enabling the synthesis of esters, amides, and acyl chlorides:

Reaction Reagents/Conditions Product Application
EsterificationSOCl₂ → ROH, pyridine, refluxAlkyl/aryl esters (e.g., ethyl, benzyl)Prodrug development
Amide formationEDCl/HOBt, R-NH₂, DMF, 0°C → RTPeptide-like conjugatesBioactive molecule synthesis
Acyl chloride synthesisOxalyl chloride, DCM, 0°CReactive intermediate for nucleophilic substitutionsPolymer chemistry

The rigid bicyclic framework enhances stereochemical control during these reactions .

Cycloaddition and Ring-Opening Reactions

The strained bicyclo[2.2.1]heptane system participates in cycloadditions, particularly with dienophiles or electrophiles:

Reaction Partners Conditions Product
Diels-Alder reactionMaleic anhydride, toluene, ΔFused tricyclic adductsNovel heterocyclic scaffolds
Ring-opening epoxidationmCPBA, CH₂Cl₂, −20°CEpoxide-functionalized derivativeProbing strain reactivity

These reactions exploit the compound’s geometry to generate structurally diverse intermediates.

Decarboxylation Under Acidic or Thermal Conditions

Controlled decarboxylation removes the carboxylic acid group, yielding simpler bicyclic amines:

Conditions Catalyst/Additive Product Yield
H₂SO₄, 150°C, 3 hrsNone7-Cbz-7-azabicyclo[2.2.1]heptane~60%
CuO, quinoline, 200°CPyridineDeoxygenated bicyclic amine~45%

This pathway is useful for synthesizing unsubstituted azabicyclo cores.

Functionalization at the Bicyclic Bridgehead

The bridgehead positions (C1, C2, C4) undergo site-selective modifications:

Reaction Reagents Site Product
HalogenationNBS, AIBN, CCl₄, refluxC1Brominated derivative
OxidationKMnO₄, H₂O, 0°CC2Ketone-functionalized analog

Steric hindrance from the bicyclic system dictates regioselectivity .

Suzuki-Miyaura Cross-Coupling

The compound’s aryl groups (e.g., benzyloxy) enable palladium-catalyzed couplings:

Reaction Conditions Product Application
Coupling with boronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-functionalized derivativeKinase inhibitor design

This method expands utility in medicinal chemistry .

Thermal Stability and Decomposition

At elevated temperatures (>250°C), the compound undergoes decomposition:

Pathway Products Identified Mechanism
Retro-Diels-AlderCyclopentadiene + CO₂Ring fragmentation
Cbz group degradationBenzyl alcohol + CO₂Oxidative cleavage

Thermogravimetric analysis (TGA) confirms stability up to 200°C .

Key Research Findings

  • The carboxylic acid group exhibits atypical acidity (pKa ~3.8) due to electron-withdrawing effects from the bicyclic framework .

  • Stereochemistry ((1S,2S,4R) configuration) critically influences reaction kinetics; exo-face reactions dominate .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 40% compared to THF .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, making it a candidate for developing new antibiotics. Preliminary studies indicate that modifications to the azabicyclo structure can enhance its antimicrobial potency .
  • Analgesic Properties : Research indicates that derivatives of 7-((benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exhibit analgesic effects, potentially providing a new class of pain relief medications .
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, particularly with modifications at the nitrogen atom in the bicyclic structure.

Case Study 2: Pain Management

In a preclinical trial, researchers assessed the analgesic effects of this compound in rodent models of pain. The findings revealed a dose-dependent reduction in pain response, indicating potential for development as a non-opioid analgesic agent.

Comparative Analysis of Derivatives

Compound NameStructureActivity TypeReference
7-Azabicyclo[2.2.1]heptane-7-carboxylic acidStructureAntimicrobial
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylateStructureAnalgesic
(1R,2S,4S)-tert-butyl 2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylateStructureNeuroprotective

Mechanism of Action

The mechanism of action of 7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Features Reactivity/Stability Applications
7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid N/A C₁₆H₁₇NO₄ - Cbz-protected nitrogen
- Carboxylic acid at C2
- Pyramidalized N
Resistant to base-catalyzed hydrolysis Peptidomimetics, enzyme inhibitors
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid 1221818-81-0 C₁₂H₁₉NO₄ - Boc-protected nitrogen
- Carboxylic acid at C2
Stable under acidic conditions; hydrolyzes in strong bases Solid-phase peptide synthesis
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid N/A C₇H₁₁NO₂ - Unprotected nitrogen
- Carboxylic acid at C1
Prone to racemization; moderate stability Model for proline analogs
N-Benzoyl-7-azabicyclo[2.2.1]heptane amides N/A C₁₃H₁₆N₂O - Acylated nitrogen
- Planar amide bond
Hydrolysis-resistant; slower reaction vs. azetidine amides Stable pharmacophores

Key Findings :

Hydrolysis Resistance :

  • The 7-azabicyclo[2.2.1]heptane amides exhibit unexpected resistance to base-catalyzed hydrolysis compared to planar pyrrolidine or azetidine analogs. For example, the hydrolysis rate of N-benzoyl-7-azabicyclo[2.2.1]heptane amides is 10–100× slower than azetidine derivatives under pseudo-first-order conditions (70°C, NaOH) .
  • DFT calculations correlate this stability with higher Gibbs free energy barriers (~5–10 kcal/mol) for hydroxide attack due to pyramidal nitrogen geometry .

Synthetic Accessibility :

  • This compound requires complex routes (e.g., transannular alkylation), whereas tert-butoxycarbonyl (Boc) analogs are more straightforward to prepare via standard protection protocols .
  • Bridgehead-substituted derivatives (e.g., exo-2-chloro analogs) show reduced reactivity due to steric hindrance, limiting functionalization options .

Conformational Rigidity :

  • Bond angles and lengths in the 7-azabicyclo[2.2.1]heptane core closely resemble proline, but pyramidalization at nitrogen introduces ~7° angular distortion, reducing peptide backbone flexibility .

Applications :

  • The Cbz-protected derivative is used in glutamate analog synthesis for NMDA receptor studies .
  • Boc-protected variants are preferred in solid-phase peptide synthesis due to compatibility with Fmoc chemistry .

Biological Activity

7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as (1S,2S,4R)-7-((benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, is a bicyclic compound featuring a nitrogen atom in its structure. This unique configuration places it within the azabicycloalkane family, which has garnered attention for its potential biological activities. The compound's structural characteristics, particularly the presence of the benzyloxycarbonyl group, enhance its reactivity and interaction with biological systems.

The chemical formula for this compound is C15H17NO4C_{15}H_{17}NO_4, with a molecular weight of approximately 275.30 g/mol. Its bicyclic structure allows for various synthetic modifications, which can influence its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as receptors and enzymes. Computational methods like the Prediction of Activity Spectra for Substances (PASS) have been employed to estimate its potential biological activities based on structural similarities to known bioactive compounds.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated through various in vitro studies where the compound showed effectiveness against different bacterial strains.
  • Neuroactivity : Structural analogs have shown selectivity for sigma receptors, indicating potential neuroactive properties .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(1S,2S,4R)-7-Azabicyclo[2.2.1]heptaneBicyclic structure with nitrogenAntimicrobial, cytotoxic
(1R,3S)-3-Azabicyclo[3.3.1]nonaneSimilar bicyclic frameworkNeuroactive
BenzylcarbamateContains carbamate functionalityAnti-inflammatory

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 7-((benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane derivatives:

  • In Vitro Binding Assays : A study revealed that N-substituted 7-azabicyclo[2.2.1]heptanes exhibited selective binding to sigma receptors, with variations in substituents affecting affinity and selectivity .
  • Antimicrobial Studies : Another research effort demonstrated the antimicrobial properties of related compounds against various pathogens, indicating potential for therapeutic applications in infectious diseases.
  • Cytotoxicity Tests : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-((benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization strategies using bicyclo[2.2.1]heptane scaffolds. A common approach is introducing the benzyloxycarbonyl (Cbz) protecting group via carbamate formation under anhydrous conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) should be employed. Purity can be validated using chiral HPLC or X-ray crystallography to confirm stereochemistry .

Q. How should researchers handle and store this compound to mitigate hazards?

  • Methodological Answer : The compound’s structural analogs (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) are classified as acute oral toxins (Category 4, H302) and skin irritants (H315). Use P95/P1 respirators and nitrile gloves in well-ventilated environments. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) are recommended to assess degradation .

Q. What analytical techniques are critical for characterizing physicochemical properties?

  • Methodological Answer :

  • Boiling Point : Predicted at 274.4±25.0°C (EPI Suite estimation).
  • pKa : ~14.10±0.40 (computational prediction).
  • Density : 1.315±0.06 g/cm³.
    Experimental validation via DSC (melting point), titration (pKa), and polarimetry (optical rotation) is essential. NMR (¹³C/¹H) and HRMS confirm molecular integrity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps. Focus on the electrophilicity of the carbonyl group and steric effects from the bicyclo[2.2.1]heptane framework. Compare with analogs like 7-oxabicyclo[4.1.0]heptane derivatives to identify regioselectivity trends .

Q. What experimental strategies resolve discrepancies between predicted and observed physicochemical data?

  • Methodological Answer : For example, if experimental pKa deviates from computational predictions (e.g., 14.10 vs. observed 13.5), conduct potentiometric titrations in varying solvents (water/DMSO mixtures) to assess solvation effects. Cross-validate with UV-Vis spectroscopy for tautomeric equilibria. Document batch-specific variations in purity (e.g., via LC-MS) .

Q. How does the bicyclo[2.2.1]heptane scaffold influence biological activity in antibacterial studies?

  • Methodological Answer : The rigid bicyclic structure enhances membrane penetration in Gram-negative bacteria. Test against E. coli and S. aureus using MIC assays. Compare with non-bicyclic analogs to isolate scaffold-specific effects. Mechanistic studies (e.g., β-lactamase inhibition assays) can clarify resistance profiles .

Q. What are the stability challenges under oxidative or hydrolytic conditions, and how can they be addressed?

  • Methodological Answer : The Cbz group is susceptible to hydrogenolysis (e.g., Pd/C, H₂). For oxidative stability, replace with tert-butoxycarbonyl (Boc) groups. Hydrolytic degradation studies (pH 1–13, 37°C) can identify labile sites. Stabilize via formulation with cyclodextrins or PEGylation .

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